![molecular formula C7H6ClN3 B3025334 2,5-Diamino-3-chlorobenzonitrile CAS No. 82997-64-6](/img/structure/B3025334.png)
2,5-Diamino-3-chlorobenzonitrile
Overview
Description
2,5-Diamino-3-chlorobenzonitrile (2,5-DACBN) is an organic compound that has multiple uses in scientific research. It is used as a building block for synthesizing other organic compounds and is also used as a reagent in biochemical and physiological experiments. It is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations of 2,5-DACBN in order to gain insight into the potential of this compound for future research.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,5-Diamino-3-chlorobenzonitrile, focusing on six unique fields:
Pharmaceutical Intermediates
2,5-Diamino-3-chlorobenzonitrile is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting specific biological pathways. For instance, it can be used in the development of anti-cancer agents, where its derivatives exhibit potential cytotoxic activities against cancer cells .
Organic Synthesis
In organic chemistry, 2,5-Diamino-3-chlorobenzonitrile serves as a versatile reagent. It is employed in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and drugs. Its ability to introduce amino and nitrile groups into molecules makes it valuable for creating complex organic structures .
Dye and Pigment Production
This compound is also utilized in the production of dyes and pigments. Its chemical properties allow it to form stable, vibrant colors, making it suitable for use in textile and ink industries. The presence of amino and chloro groups enhances its binding affinity to various substrates, resulting in durable and long-lasting dyes .
Mechanism of Action
Target of Action
The primary targets of 2,5-Diamino-3-chlorobenzonitrile are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of amines and polyamines, which are involved in various physiological processes such as cell growth, differentiation, and apoptosis .
Mode of Action
2,5-Diamino-3-chlorobenzonitrile, being a diamine-based compound, interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active site of the enzymes, preventing them from catalyzing the oxidation of amines and polyamines .
Biochemical Pathways
The inhibition of amine oxidases and polyamine oxidases by 2,5-Diamino-3-chlorobenzonitrile affects the metabolism of amines and polyamines . This can lead to changes in the levels of these molecules, which can, in turn, affect various downstream cellular processes such as cell growth and differentiation .
Result of Action
The molecular and cellular effects of 2,5-Diamino-3-chlorobenzonitrile’s action are primarily related to its inhibitory effect on amine oxidases and polyamine oxidases. By inhibiting these enzymes, the compound can alter the levels of amines and polyamines in cells, potentially affecting various cellular processes .
properties
IUPAC Name |
2,5-diamino-3-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWZNVZGPHXSRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549835 | |
Record name | 2,5-Diamino-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-3-chlorobenzonitrile | |
CAS RN |
82997-64-6 | |
Record name | 2,5-Diamino-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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